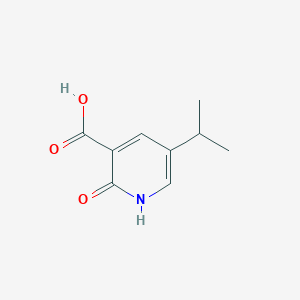

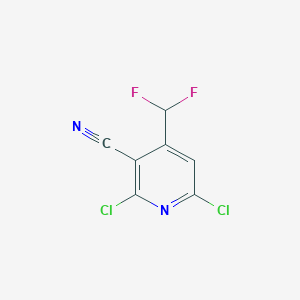

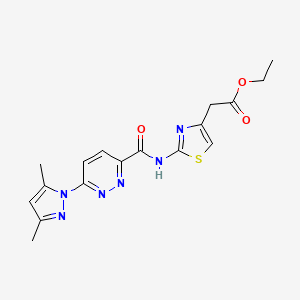

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, like the one , often involves reactions with active methylene nitriles . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis

Imidazole-containing compounds, like the one , have a broad range of chemical and biological properties . They are known to disrupt protein synthesis and interfere with cell growth and DNA synthesis .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .

Mode of Action

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid acts as an ALS inhibitor . By binding to the ALS enzyme, it prevents the enzyme from catalyzing the production of branched-chain amino acids. This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The compound affects the biosynthesis pathway of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts the conversion of pyruvate and 2-ketobutyrate into 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively. These compounds are precursors to leucine, isoleucine, and valine. The disruption of this pathway leads to a deficiency of these essential amino acids, affecting protein synthesis and plant growth .

Pharmacokinetics

Similar compounds are known to be readily absorbed and excreted . More than 94% of the dose is eliminated in the urine and feces within 48 hours . There were no indications for accumulation in tissues or organs .

Result of Action

The result of the compound’s action is the inhibition of plant growth . By disrupting the biosynthesis of essential amino acids, the compound prevents protein synthesis, which is crucial for plant growth and development. This leads to the death of the plant .

Propriétés

IUPAC Name |

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBPJCUKOMQNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=O)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(propan-2-yl)pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851611.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2851613.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2851616.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851617.png)

acetate](/img/structure/B2851621.png)

![4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2851631.png)